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Study Design and Methodology

To understand these results, it is helpful to review the design of the clinical trial.

4.9 months [1]

9.7 months [1]

60.6% [1]

57.1% [2] [1]

5.5 months [1]

10.3 months [1]

74.6% [1]

38.6% [2] [1]

Negative (HR =
1.242) [1]

Negative (HR =
1.281) [1]

Negative

Higher with
Roniciclib

© 2026 Smolecule. All rights reserved.

Tech Support


https://www.smolecule.com/products/s548254?utm_src=pdf-body
https://www.smolecule.com/products/s548254?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/30677506/
https://pubmed.ncbi.nlm.nih.gov/30677506/
https://pubmed.ncbi.nlm.nih.gov/30677506/
https://pubmed.ncbi.nlm.nih.gov/30677506/
https://pubmed.ncbi.nlm.nih.gov/30677506/
https://pubmed.ncbi.nlm.nih.gov/30677506/
https://pubmed.ncbi.nlm.nih.gov/30677506/
https://pubmed.ncbi.nlm.nih.gov/30677506/
https://synapse.patsnap.com/drug/0640dec14bc64d738d7f3486d668834e
https://pubmed.ncbi.nlm.nih.gov/30677506/
https://synapse.patsnap.com/drug/0640dec14bc64d738d7f3486d668834e
https://pubmed.ncbi.nlm.nih.gov/30677506/
https://www.smolecule.com/products/s548254?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

e Objective: To evaluate the efficacy and safety of Roniciclib in combination with platinum-based
chemotherapy as a first-line treatment for patients with extensive-disease Small Cell Lung Cancer
(ED-SCLC) [1].

¢ Trial Design: Randomized, double-blind, placebo-controlled study [1].

e Patients: 140 patients with previously untreated ED-SCLC [1].

¢ Treatment Groups:

o Intervention Group (n=70): Received Roniciclib (5 mg twice daily on a 3 days-on/4 days-off
schedule) plus chemotherapy (cisplatin or carboplatin on day 1, and etoposide on days 1-3) in
21-day cycles [1].
o Control Group (n=70): Received a placebo on the same schedule plus the same
chemotherapy backbone [1].
¢ Primary Endpoint: Progression-Free Survival (PFS) [1].
e Secondary Endpoints: Included Overall Survival (OS), Objective Response Rate (ORR), and safety

[1].

Efficacy and Safety Analysis

The study concluded that the addition of Roniciclib to standard chemotherapy provided no clinical benefit

and increased toxicity.

¢ Lack of Efficacy: The analysis showed that the Roniciclib combination was associated with shorter
median PFS and OS, and a lower ORR compared to placebo plus chemotherapy. The hazard ratios
(HR) for both PFS and OS were greater than 1, indicating an increased risk of disease progression or
death for the Roniciclib group [1].

¢ Increased Toxicity: The combination of Roniciclib and chemotherapy resulted in a higher incidence
of serious adverse events. Common treatment-emergent adverse events included nausea and
vomiting [2] [1]. The study was prematurely terminated due to this unfavorable risk-benefit profile

[1].

Mechanism and Context of Failure

Roniciclib's lack of success, despite a sound theoretical basis, highlights the clinical challenges of pan-CDK

inhibition.

¢ Mechanism of Action: Roniciclib was developed as a pan-cyclin-dependent kinase (CDK)
inhibitor, targeting multiple CDKs involved in cell cycle progression and transcription, such as CDK1,
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CDK2, CDK4, CDK7, CDK9, CDK12, and CDK13 [2] [3]. The intent was to broadly disrupt the cell
cycle in rapidly dividing cancer cells.

¢ Clinical Challenge: However, this broad targeting likely contributed to its failure. Unlike selective
CDKA4/6 inhibitors (e.g., palbociclib, ribociclib) which have shown success and a manageable safety
profile in breast cancer, pan-CDK inhibitors like Roniciclib often lead to on-target toxicities in
healthy tissues, causing significant side effects that limit their therapeutic window [4]. The high rate of
serious adverse events in the Roniciclib arm (57.1%) versus the placebo arm (38.6%) is consistent
with this challenge [2] [1].

The following diagram illustrates the biological rationale and clinical outcome of Roniciclib's mechanism of

action.
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The phase 1II trial for Roniciclib demonstrates that its pan-CDK inhibitory profile led to an unacceptable

toxicity burden without providing a concomitant anticancer benefit, resulting in clinical failure.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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